![molecular formula C11H11NO2 B179830 Methyl 5-methyl-1H-indole-2-carboxylate CAS No. 102870-03-1](/img/structure/B179830.png)
Methyl 5-methyl-1H-indole-2-carboxylate
Overview
Description
Methyl 5-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Methyl 5-methyl-1H-indole-2-carboxylate typically involves the esterification of indole-5-carboxylic acid. One common method includes the reaction of indole-5-carboxylic acid with methanol in the presence of a strong acid catalyst . Industrial production methods often utilize similar esterification processes, optimized for large-scale production .
Chemical Reactions Analysis
Scientific Research Applications
Chemistry
Methyl 5-methyl-1H-indole-2-carboxylate serves as a reactant in the synthesis of various indole derivatives. These derivatives are crucial for developing new pharmaceuticals due to their potential therapeutic effects. The compound can undergo several chemical reactions, including:
- Oxidation : Using reagents like potassium permanganate, leading to carboxylic acids.
- Reduction : Employing lithium aluminum hydride to form alcohols.
- Electrophilic Substitution : Common due to the electron-rich nature of the indole ring.
Biology
The biological activities of this compound are under extensive investigation:
- Antiviral Properties : Studies indicate that indole derivatives can inhibit viral replication.
- Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, demonstrating significant potency .
Case Study: Anticancer Activity
A study evaluating substituted indoles found that those with methyl groups exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The presence of electron-donating groups significantly improved biological activity against cancer cell lines. The following table summarizes the IC50 values for various compounds:
Compound | IC50 (μM) | Cell Line |
---|---|---|
Compound A | 0.65 | MCF-7 |
Compound B | 2.41 | MDA-MB-231 |
Compound C | 0.19 | HCT-116 |
This data illustrates how structural modifications can influence the potency of indole derivatives against specific cancer types .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications:
- Drug Development : It acts as a precursor in synthesizing drugs targeting specific biological pathways, particularly those involved in cancer and infectious diseases.
Case Study: Structure–Activity Relationship
Research into the structure–activity relationships of methyl-substituted indoles revealed that variations in substituents on the indole ring could lead to significant changes in biological activity. This highlights the importance of chemical structure in developing effective therapeutics .
Industry
This compound is utilized in industrial applications, including:
- Dyes and Pigments : Its derivatives are employed in producing various dyes due to their vibrant colors.
- Chemical Synthesis : The compound plays a role in manufacturing other industrial chemicals through various synthetic routes.
Mechanism of Action
The mechanism of action of Methyl 5-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors, influencing biological pathways. For instance, it can act as an inhibitor of certain enzymes, thereby modulating biochemical processes .
Comparison with Similar Compounds
Methyl 5-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl indole-5-carboxylate: Similar in structure but differs in the position of the methyl group.
Ethyl 5-methylindole-2-carboxylate: Similar but with an ethyl ester group instead of a methyl ester.
Indole-3-carboxylic acid: Lacks the ester group and has different reactivity and applications.
Biological Activity
Methyl 5-methyl-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.
Overview of Indole Derivatives
Indole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These compounds are known to exhibit antiviral , anticancer , and antimicrobial properties, making them valuable in pharmaceutical development. The indole ring system allows for interactions with various molecular targets, influencing multiple biochemical pathways .
Antimicrobial Activity
Research has shown that this compound demonstrates notable antimicrobial properties. A study evaluating several indole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity of Indole Derivatives
Compound | MIC (mg/mL) | Target Bacteria |
---|---|---|
This compound | 0.004–0.03 | Enterobacter cloacae |
Compound 8 | 0.004–0.03 | E. coli |
Compound 15 | 0.004–0.06 | T. viride |
Antiviral Activity
This compound and its derivatives have also been explored for their antiviral potential, particularly as inhibitors of HIV-1 integrase. Recent studies have shown that certain derivatives can effectively inhibit the strand transfer activity of integrase, a crucial enzyme in the HIV replication cycle. For instance, one derivative demonstrated an IC50 value of 12.41 μM, indicating strong antiviral activity .
Table 2: Antiviral Activity Against HIV-1 Integrase
Compound | IC50 (μM) | Mechanism of Action |
---|---|---|
This compound | 12.41 | Inhibition of strand transfer |
Compound 20a | 0.13 | Chelation with Mg²⁺ ions |
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors within biological systems. The indole structure allows for binding to multiple targets, which can modulate biochemical processes such as enzyme inhibition and receptor activation . Specifically, the compound can act as an inhibitor of certain enzymes involved in metabolic pathways, thereby influencing cellular functions.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Antimicrobial Efficacy : In a comparative study, this compound was tested against a panel of bacteria and fungi, showing superior efficacy compared to established antibiotics.
- Antiviral Research : Investigations into its role as an integrase inhibitor showed promising results, with structural optimizations leading to derivatives with enhanced activity against HIV .
- Pharmacological Applications : The compound is being explored as a precursor in the synthesis of new pharmaceuticals targeting specific diseases, particularly those involving viral infections and resistant bacterial strains .
Properties
IUPAC Name |
methyl 5-methyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-9-8(5-7)6-10(12-9)11(13)14-2/h3-6,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYBSXNKEVGXGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406439 | |
Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102870-03-1 | |
Record name | Methyl 5-methyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70406439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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